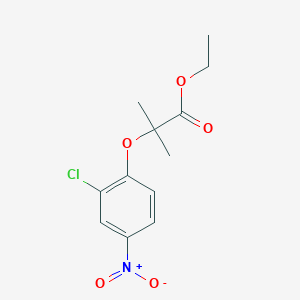
N-(4-butylphenyl)-N'-(2,5-dimethoxyphenyl)thiourea
説明
N-(4-butylphenyl)-N'-(2,5-dimethoxyphenyl)thiourea, commonly known as BUDD-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BUDD-1 is a thiourea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用機序
BUDD-1 acts as a selective antagonist for the sigma-2 receptor, which is a protein that is involved in various cellular processes, including cell proliferation, apoptosis, and intracellular calcium signaling. By binding to the sigma-2 receptor, BUDD-1 can modulate the activity of this protein and affect the downstream signaling pathways that it regulates.
Biochemical and Physiological Effects:
BUDD-1 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. BUDD-1 has also been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress in the brain.
実験室実験の利点と制限
BUDD-1 has several advantages for use in laboratory experiments, including its high selectivity for the sigma-2 receptor and its ability to modulate downstream signaling pathways. However, one limitation of BUDD-1 is its relatively low potency compared to other sigma-2 receptor antagonists.
将来の方向性
Several potential future directions for research on BUDD-1 have been identified, including the investigation of its role in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. BUDD-1 has also been suggested as a potential therapeutic agent for the treatment of cancer, as it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, further studies on the mechanism of action of BUDD-1 and its downstream signaling pathways may provide insights into the role of the sigma-2 receptor in various cellular processes.
科学的研究の応用
BUDD-1 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. BUDD-1 has been shown to act as a selective antagonist for the sigma-2 receptor, which is a protein that is involved in various cellular processes, including cell proliferation, apoptosis, and intracellular calcium signaling. BUDD-1 has been used in studies to investigate the role of sigma-2 receptors in various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
1-(4-butylphenyl)-3-(2,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-4-5-6-14-7-9-15(10-8-14)20-19(24)21-17-13-16(22-2)11-12-18(17)23-3/h7-13H,4-6H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIFDHHOMBBNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-(2,5-dimethoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4841015.png)
![6-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4841024.png)
![2-(4-chloro-2-methylphenoxy)-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B4841027.png)
![methyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4841037.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxybenzyl)urea](/img/structure/B4841046.png)

![4-(2,4-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4841060.png)
![5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4841078.png)
![methyl 2-[(methoxycarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4841085.png)

![methyl 3-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4841090.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4841097.png)

![4-(methoxymethyl)-6-methyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B4841107.png)